1-methyl-4-nitro-2-phenyl-1H-indole
Description
1-Methyl-4-nitro-2-phenyl-1H-indole is a substituted indole derivative characterized by a methyl group at the N1 position, a nitro group at the C4 position, and a phenyl substituent at the C2 position of the indole core. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-methyl-4-nitro-2-phenylindole |
InChI |
InChI=1S/C15H12N2O2/c1-16-13-8-5-9-14(17(18)19)12(13)10-15(16)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
FXOROYPUGCCYLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-4-nitro-2-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core . . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-4-nitro-2-phenyl-1H-indole undergoes several types of chemical reactions:
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted indoles, and other functionalized indole compounds .
Scientific Research Applications
1-Methyl-4-nitro-2-phenyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-2-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring can bind to receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Key Observations :
- The nitro group in this compound increases molecular weight compared to analogs lacking nitro or oxygen-containing groups (e.g., 2-phenyl-1H-indole).
- The phenyl group at C2 may enhance π-π stacking interactions, as seen in other aromatic indole derivatives.
Spectroscopic Characterization
- 13C-NMR: For 1-[2-nitrophenyl)methyl]-1H-indole, δ 144.88 corresponds to C-NO₂, a region likely shared with this compound.
- MS : High-resolution MS (HRMS) for nitroindoles shows accurate mass matches for molecular ions (e.g., m/z 223.1225 for C₁₅H₁₅N₂).
Software and Analytical Tools
Crystallographic software like SHELX and ORTEP-3 are critical for determining indole derivatives' structures. For example, SHELXL refines small-molecule structures, while WinGX integrates tools for crystallographic analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
